molecular formula C60H88N16O15S B608534 Leuprolide mesylate CAS No. 944347-41-5

Leuprolide mesylate

Katalognummer: B608534
CAS-Nummer: 944347-41-5
Molekulargewicht: 1305.5 g/mol
InChI-Schlüssel: MBIDSOMXPLCOHS-XNHQSDQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used as an androgen deprivation therapy for advanced prostate cancer. It acts as a GnRH agonist, initially stimulating pituitary gonadotropin release, followed by sustained suppression of testosterone production to castration levels (<50 ng/dL) .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Leuprolidmesylat wird durch Festphasenpeptidsynthese (SPPS) synthetisiert. Das Verfahren umfasst die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der D-Leucyl-Rest wird eingebracht, um die Stabilität und Halbwertszeit des Peptids zu verbessern. Das Endprodukt wird vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Leuprolidmesylat unter Verwendung von großtechnischer SPPS hergestellt. Das Peptid wird in automatisierten Peptidsynthesizern synthetisiert, gefolgt von der Reinigung durch präparative HPLC. Das gereinigte Peptid wird dann lyophilisiert, um das Endprodukt zu erhalten. Langwirkende injizierbare Depots, wie Lupron Depot® und ELIGARD®, werden durch Einkapseln von Leuprolidazetat in Poly(Laktid-co-Glykolid) (PLGA)-Mikropartikel unter Verwendung von Koazervations- oder Emulsions-/Lösungsmittelverdunstungsmethoden formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leuprolidmesylat unterliegt hauptsächlich Hydrolyse und enzymatischem Abbau. Es ist unter physiologischen Bedingungen relativ stabil, kann aber in sauren oder basischen Umgebungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Saure oder basische Bedingungen können zur Hydrolyse von Peptidbindungen führen.

    Enzymatischer Abbau: Proteolytische Enzyme können die Peptidbindungen spalten, was zum Abbau von Leuprolidmesylat führt.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die bei der Hydrolyse oder dem enzymatischen Abbau von Leuprolidmesylat entstehen, sind kleinere Peptidfragmente und einzelne Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Treatment of Advanced Prostate Cancer

Leuprolide mesylate is widely used for the palliative treatment of advanced prostate cancer. It functions as a luteinizing hormone-releasing hormone agonist, leading to an initial surge in testosterone followed by a significant decrease due to downregulation of GnRH receptors in the pituitary gland. This results in reduced secretion of luteinizing hormone and follicle-stimulating hormone, ultimately lowering testosterone levels.

Clinical Efficacy

Recent studies have demonstrated the efficacy of this compound formulations:

  • A phase 3 trial for a 3-month depot formulation showed that 97.9% of patients achieved serum testosterone suppression to levels below 50 ng/dL by day 28, maintaining this suppression through day 168 .
  • Another 6-month pre-mixed depot formulation study reported that 98.5% of subjects reached castrate testosterone levels within 28 days .

Safety Profile

Common adverse effects include hot flashes, hypertension, and injection site reactions. In clinical trials, treatment-emergent adverse events were predominantly mild to moderate .

Management of Precocious Puberty

This compound is also utilized to treat precocious puberty in children, effectively delaying sexual development. By reducing sex hormone levels, it helps manage symptoms associated with early maturation.

Clinical Findings

A study involving children undergoing treatment with this compound reported significant reductions in sex steroid levels, leading to improved clinical outcomes and psychosocial benefits for patients .

Formulations and Administration

This compound is available in several formulations, including:

Formulation Dosage Administration Frequency Indications
Depot Injection25 mg (3-month)Every 3 monthsAdvanced prostate cancer
Depot Injection50 mg (6-month)Every 6 monthsAdvanced prostate cancer
Subcutaneous Injection42 mg (6-month)Every 6 monthsAdvanced prostate cancer

These formulations allow for less frequent dosing compared to daily treatments, enhancing patient compliance and convenience .

Case Studies and Research Insights

Numerous case studies have highlighted the effectiveness of this compound:

  • A multicenter study indicated that patients receiving this compound experienced sustained testosterone suppression over extended periods, with most patients reporting manageable side effects .
  • Quality of life assessments showed improvements among patients undergoing androgen deprivation therapy with this compound, emphasizing its role not only in disease management but also in enhancing overall well-being .

Wirkmechanismus

Leuprolide mesylate acts as a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Upon binding to GnRHR, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in sex steroid levels. prolonged activation of GnRHR results in downregulation of the receptor and suppression of gonadotropin secretion, ultimately reducing sex steroid levels. This mechanism is responsible for its therapeutic effects in conditions like prostate cancer and endometriosis .

Vergleich Mit ähnlichen Verbindungen

Formulation and Administration

  • Dosage : 42 mg (equivalent to 50 mg leuprolide mesylate) administered via a pre-filled, pre-mixed subcutaneous injectable suspension every 6 months .
  • Key Excipients : N-methyl-2-pyrrolidone (NMP) and poly(d,l-lactide) for controlled drug release .
  • Storage : Requires refrigeration (2–8°C) but remains stable for 7 days at room temperature post-removal .

Pharmacokinetics (PK)

  • Release Profile : Biphasic release with an initial burst phase (mean serum concentration >90 ng/mL) followed by a plateau phase, maintaining steady-state levels for 6 months .
  • Accumulation: No significant accumulation observed with repeated dosing .

Clinical Efficacy

  • Testosterone Suppression : 97.9% of patients achieved castration levels (≤50 ng/dL) by Day 28, sustained through 12 months in phase 3 trials .
  • FDA Approval : Approved in May 2021 for advanced prostate cancer; a 3-month formulation (21 mg) is under FDA review (PDUFA date: August 29, 2025) .

Leuprolide Acetate

Formulation Differences

Parameter This compound (Camcevi®) Leuprolide Acetate (Lupron Depot®, Eligard®)
Salt Form Mesylate Acetate
Administration Subcutaneous (pre-filled syringe) Intramuscular (Lupron) or Subcutaneous (Eligard)
Reconstitution Not required Required for Eligard®
Storage Refrigerated; 7-day RT stability Lupron: Refrigerated; Eligard: Room temperature post-mixing
Dosing Intervals 6-month (42 mg); 3-month (21 mg pending) 1-, 3-, 4-, or 6-month formulations
Shelf Life Post-Mixing 7 days 30 minutes (Eligard®)

Other GnRH Agonists/Analogs

Triptorelin

  • Formulation : Requires reconstitution with a mixing adapter; room-temperature storage but must be administered within 2 minutes .
  • Dosing : 1-, 3-, or 6-month intervals.
  • PK Profile : Similar biphasic release but lacks pre-filled convenience .

Goserelin (Zoladex®)

  • Administration : Subcutaneous implant (12-month duration).
  • Limitation : Requires surgical insertion, unlike injectable leuprolide formulations .

Key Research Findings

  • Stability Advantage : this compound’s methylated salt enhances stability, enabling pre-mixed syringes and reducing preparation errors .
  • Patient Adherence : The 6-month dosing interval and ready-to-use design improve compliance compared to shorter-acting analogs .
  • Phase 3 Data: this compound demonstrated non-inferiority to leuprolide acetate in testosterone suppression, with 98.6% efficacy at Day 28 .

Biologische Aktivität

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that plays a crucial role in the management of hormone-sensitive conditions, particularly advanced prostate cancer. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound functions as a gonadotropin-releasing hormone agonist . It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone levels. However, with continued administration, it results in downregulation of GnRH receptors, leading to decreased secretion of LH and FSH, ultimately suppressing testosterone production from the testes. This mechanism is vital for its therapeutic effects in prostate cancer, where androgens like testosterone promote tumor growth.

Pharmacokinetics

This compound is administered via subcutaneous injection, with pharmacokinetic studies indicating:

  • Peak serum concentration (Cmax) : 94-100 ng/mL within 2-4 hours post-injection.
  • Half-life : Approximately 3 hours, with continuous release observed over extended periods.
  • Volume of distribution (Vss) : Approximately 26.5 L .

The drug achieves castrate testosterone levels (≤50 ng/dL) in the majority of patients by day 28 of treatment .

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in achieving testosterone suppression and reducing prostate-specific antigen (PSA) levels:

  • In a phase 3 trial involving 137 patients with advanced prostate cancer, 98.5% achieved castrate levels by day 28, with a mean testosterone concentration of 17.6 ng/dL .
  • The reduction in PSA levels was significant and sustained throughout the study duration .

Table 1: Clinical Efficacy Data

Study TypePatient PopulationTestosterone Suppression RatePSA ReductionAdverse Events
Phase 3137 patients98.5% by Day 28SignificantHot flush (48.9%), Hypertension (14.6%)
Open-labelAdvanced Prostate Cancer97% maintained ≤50 ng/dL through Day 336Continuous reduction observedInjection site reactions, fatigue

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse effects:

  • Common Adverse Events : Hot flushes (48.9%), hypertension (14.6%), injection site reactions, upper respiratory infections, musculoskeletal pain, and fatigue .
  • Serious Risks : Potential cardiovascular risks including myocardial infarction and stroke have been noted but are considered low relative to the benefits .

Case Studies

Several case studies highlight the effectiveness and safety of this compound in clinical practice:

  • Case Study A : A patient with metastatic prostate cancer achieved significant reduction in both testosterone and PSA levels after initiating treatment with this compound. The patient reported manageable side effects primarily consisting of hot flushes.
  • Case Study B : Another patient experienced transient tumor flare symptoms during the first weeks of therapy but ultimately benefited from sustained testosterone suppression and improved quality of life metrics.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which leuprolide mesylate suppresses testosterone in hormone-dependent cancers?

this compound acts as a gonadotropin-releasing hormone receptor (GnRHR) agonist. Upon sustained binding, it desensitizes pituitary GnRHRs, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. In males, this reduces testosterone to castration levels, inhibiting androgen receptor-positive tumor growth . Methodologically, researchers should validate receptor binding affinity via in vitro radioligand assays and monitor serum testosterone levels in preclinical models using ELISA or LC-MS/MS.

Q. What are the standard preclinical dosage regimens for this compound in prostate cancer studies?

Preclinical studies often use subcutaneous injections at 1–5 mg/kg in rodent models, mirroring human depot formulations. For translational relevance, researchers should align dosing intervals (e.g., 1–6 months) with clinical trial phases, referencing pharmacokinetic parameters like AUC and half-life . Phase 2/3 trials typically employ 4 mg oral tablets (QD/BID) or injectable suspensions (42 mg/6 months), with efficacy measured via sustained testosterone suppression ≤50 ng/dL .

Q. Which analytical techniques are recommended for assessing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS/MS) are gold standards for quantifying purity. Stability studies should follow ICH guidelines, testing degradation under varying temperatures and pH. For complex formulations (e.g., depot suspensions), particle size analysis and dissolution profiling are critical .

Advanced Research Questions

Q. How should researchers design long-term efficacy studies for this compound in hormone-dependent cancers?

Use randomized controlled trials (RCTs) with endpoints like testosterone suppression ≤50 ng/dL, progression-free survival, and PSA levels. Incorporate stratified sampling to account for variables such as baseline testosterone, age, and comorbidities. Phase 3 trials (e.g., 144 participants over 48 weeks) demonstrate 93% efficacy in maintaining castration levels . Include control arms with LHRH antagonists or placebo, and pre-register protocols to minimize bias .

Q. How can discrepancies in testosterone suppression data across clinical trials be resolved?

Discrepancies often arise from assay variability (e.g., immunoassays vs. mass spectrometry) or patient heterogeneity. Mitigate this by:

  • Standardizing testosterone measurement protocols.
  • Conducting meta-analyses with subgroup stratification (e.g., obesity, renal impairment).
  • Applying multivariate regression to isolate confounding variables . For example, a 2024 study found nadir T ≤5 ng/dL in 93% of patients using LC-MS/MS, versus 85% with immunoassays .

Q. What experimental strategies improve reproducibility in pharmacokinetic (PK) studies of this compound?

  • Preclinical: Use cannulated animal models for continuous blood sampling to capture PK profiles accurately.
  • Clinical: Employ population PK modeling to account for inter-individual variability.
  • Data Transparency: Share raw datasets (e.g., plasma concentration-time curves) in public repositories like Zenodo, adhering to FAIR principles .

Q. How can researchers evaluate combination therapies involving this compound and novel anti-androgens?

Use factorial design trials to assess synergism. For example, Phase 2 studies combined leuprolide with enzalutamide, monitoring additive testosterone suppression and resistance mechanisms. Measure co-primary endpoints: (1) time to castration resistance and (2) PSA doubling time. Statistical power analysis should account for potential interaction effects .

Q. What methodologies ensure sample representativeness in bioanalytical studies of this compound?

Follow ASTM E3230-19 guidelines for subsampling particulate formulations. Use homogenization and incremental sampling to minimize heterogeneity. For depot suspensions, validate particle size distribution via dynamic light scattering and ensure ≥95% confidence in subsample representativeness .

Q. How should statistical approaches address conflicting efficacy data in diverse patient populations?

Apply Bayesian hierarchical models to pool data from heterogeneous cohorts. For example, a 2023 meta-analysis resolved disparities in precocious puberty trials by adjusting for genetic polymorphisms in GnRHR. Sensitivity analyses and bootstrap resampling further validate robustness .

Q. What are the critical considerations for transitioning from monthly to 6-month this compound formulations in clinical practice?

Monitor burst release profiles and steady-state pharmacokinetics. Phase 3 trials for 6-month formulations (42 mg) showed equivalent efficacy to monthly dosing, but researchers must assess adherence and real-world outcomes (e.g., breakthrough testosterone surges) using longitudinal mixed-effects models .

Eigenschaften

CAS-Nummer

944347-41-5

Molekularformel

C60H88N16O15S

Molekulargewicht

1305.5 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI-Schlüssel

MBIDSOMXPLCOHS-XNHQSDQCSA-N

SMILES

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O

Isomerische SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O

Kanonische SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Leuprolide mesylate;  Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Leuprolide mesylate
Leuprolide mesylate
Leuprolide mesylate
Leuprolide mesylate
Leuprolide mesylate
Leuprolide mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.